molecular formula C8H11F3N2O B2755753 4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 1864052-96-9

4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B2755753
CAS RN: 1864052-96-9
M. Wt: 208.184
InChI Key: PIZBBZLPNLGBIM-UHFFFAOYSA-N
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Description

The compound “4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound that has been used in the synthesis of various other compounds . It is a derivative of 4-(3-hydroxypropyl)phenol .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene . The reaction is carried out in an acetone solution under a nitrogen atmosphere . Anhydrous potassium carbonate is added to the reaction mixture, which is then stirred at 60°C for 15 minutes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by IR, 1H NMR, 13C NMR, UV–Vis, mass spectroscopies, and elemental analysis . The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl group (-CF3) is attached to one of the nitrogen atoms in the ring .


Chemical Reactions Analysis

The compound has been used in the synthesis of peripherally tetra-substituted phthalocyanines . These phthalocyanines have been synthesized by reacting the compound with 4-nitrophthalonitrile . The resulting phthalocyanines have been characterized by various spectroscopic techniques .

Scientific Research Applications

Suzuki–Miyaura Coupling

Suzuki–Miyaura (SM) coupling: is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions and functional group tolerance. In SM coupling, boron reagents play a crucial role. Let’s explore this further:

Spectroelectrochemical Properties

The compound’s spectroelectrochemical properties have been investigated. Specifically, metal-free and metallophthalocyanine derivatives containing 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups were studied. These investigations provide insights into their redox behavior .

Biological Evaluation

While not directly related to the compound, it’s worth noting that SHP1 (a phosphatase) dephosphorylates various signaling components, including STAT3, ERK, and Akt. This contributes to decreased cancer cell proliferation and survival .

Safety And Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling . If swallowed, it is advised to call a poison center or doctor .

properties

IUPAC Name

3-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c1-13-5-6(3-2-4-14)7(12-13)8(9,10)11/h5,14H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZBBZLPNLGBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

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